

# **Technical Support Center: Refinement of Potential Energy Surfaces for O3 Isomers**

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Compound of Interest		
Compound Name:	Trioxirane	
Cat. No.:	B12562246	Get Quote

This technical support center provides troubleshooting guidance, key data, and standardized protocols for researchers engaged in the experimental and computational refinement of potential energy surfaces (PES) for ozone (O<sub>3</sub>) isomers.

## **Frequently Asked Questions (FAQs)**

Q1: Why is a multireference quantum chemistry method essential for accurately describing the O<sub>3</sub> potential energy surface?

A1: The ground electronic state of ozone ( $C_{2v}$  isomer) and its transition states exhibit significant multireference character. This means that the electronic wavefunction cannot be accurately described by a single Slater determinant, which is the foundation of single-reference methods like standard Density Functional Theory (DFT) or Coupled Cluster (CCSD(T)). The diradical nature of ozone leads to the existence of several low-lying electronic states that can interact and mix.[1] Multireference methods, such as the Multireference Configuration Interaction (MRCI) or Complete Active Space Second-Order Perturbation Theory (CASPT2), are required to correctly describe these interactions and avoid catastrophic failures in predicting the PES shape, especially near dissociation limits or transition states.[2]

Q2: What is the "reef" feature sometimes seen on the O₃ PES, and is it real?

A2: The "reef" is a submerged barrier (a local maximum along the minimum energy path) in the entrance/exit channel of the  $O(^3P) + O_2(^3\Sigma g^-)$  reaction. For many years, it was a persistent feature in theoretical calculations. However, more recent high-level calculations have shown

## Troubleshooting & Optimization





that this reef is a computational artifact. It arises from an improperly described avoided crossing between the ground state and an excited electronic state of the same symmetry when using certain single-state calculation methods.[3] A proper multi-state treatment, such as a dynamically weighted multi-state MRCI calculation, eliminates this spurious feature, leading to better agreement with experimental reaction kinetics, particularly the negative temperature dependence of isotope exchange rates.[3]

Q3: My calculated vibrational frequencies for the O<sub>3</sub> ground state are systematically off from experimental values. What is the likely cause?

A3: Discrepancies between calculated and experimental vibrational frequencies often point to inaccuracies in the curvature of the PES around the equilibrium geometry. Key factors include:

- Basis Set Incompleteness: The basis set may be too small. For quantitative accuracy (± 30 cm<sup>-1</sup>) in ozone's harmonic frequencies, basis sets including at least f-type polarization functions are considered essential.[4]
- Insufficient Electron Correlation: The level of theory may not capture enough of the dynamic electron correlation. While methods like CCSD(T) can provide excellent results for harmonic frequencies, the multireference nature of the molecule can still pose challenges.[4]
- Anharmonicity: You may be comparing calculated harmonic frequencies with experimental fundamental frequencies. The difference is due to anharmonicity. Calculating the cubic and quartic force constants is necessary to apply anharmonic corrections via second-order perturbation theory.[4]
- Poor PES Fit: If you are using an analytically fitted PES, the fitting procedure itself may have smoothed out or distorted the curvature at the minimum.

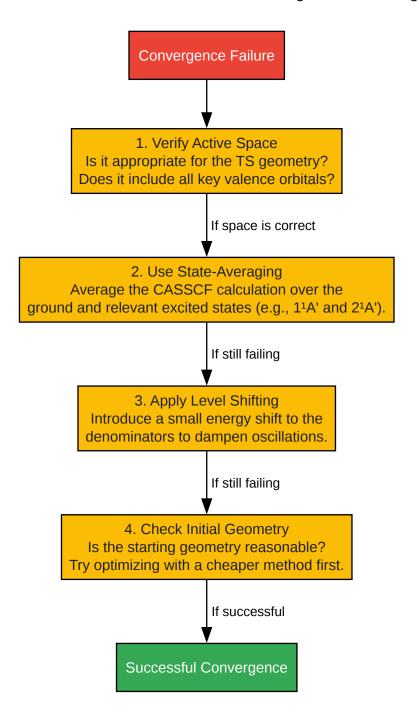
## **Troubleshooting Guide**

This guide addresses more specific problems in a question-and-answer format.

Q: My multireference calculation (CASSCF/MRCI) for the O₃ isomerization transition state fails to converge. What steps can I take?



A: Convergence issues in multireference calculations for O₃ are common due to the complex electronic structure at transition states. Consider the following troubleshooting workflow:



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## References

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